N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)propionamide
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Description
N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) on compounds containing penicillanic acid or cephalosporanic acid moieties, alongside phenylpiperazine structures, showed that these synthesized compounds possess antimicrobial, antiurease, and antilipase activities. This indicates potential applications in developing new antibacterial and enzyme inhibition agents (Başoğlu et al., 2013).
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Ozçelik et al. (2010) synthesized ethyl 6-[(substituted-phenylpiperazine]-3(2H)-pyridazinone derivatives showing significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's (Ozçelik et al., 2010).
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives showed anticancer and anti-5-lipoxygenase activities, highlighting the potential for these compounds in cancer therapy and inflammation treatment (Rahmouni et al., 2016).
Anti-tubercular Agents
Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives by Srinivasarao et al. (2020) demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, indicating the potential for developing new treatments for tuberculosis (Srinivasarao et al., 2020).
properties
IUPAC Name |
N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-2-17(25)20-16-8-9-18(22-21-16)27-14-19(26)24-12-10-23(11-13-24)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNIGUIZESVXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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